9-Chloro Quetiapine

Pharmaceutical impurity profiling Pharmacopoeial compliance Regulatory submission

9-Chloro Quetiapine (CAS 1371638-11-7) is the chlorinated impurity formally designated as Quetiapine EP Impurity L. Its unique 9-position chlorine substitution produces distinct chromatographic retention and spectral signatures that differentiate it from non-halogenated impurities, the parent API, and des-ethoxy analogs. This compound is essential as a system suitability marker in HPLC/LC-MS/MS methods to verify resolution between the API and Impurity L peak. Procure ISO17034-certified reference standards with full spectroscopic characterization (NMR, MS, IR, UV) and documented purity >95% to support ANDA/DMF submissions and ICH Q3A compliance.

Molecular Formula C21H24ClN3O2S
Molecular Weight 417.952
CAS No. 1371638-11-7
Cat. No. B569853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro Quetiapine
CAS1371638-11-7
Synonyms2-[2-[4-(9-Chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol
Molecular FormulaC21H24ClN3O2S
Molecular Weight417.952
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42
InChIInChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2
InChIKeyTVIHAERMMXHQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro Quetiapine (CAS 1371638-11-7): Chemical Identity and Regulatory Classification for Analytical Reference Use


9-Chloro Quetiapine (CAS 1371638-11-7), systematically named 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol, is a chlorinated derivative of the atypical antipsychotic drug quetiapine. It is formally designated as Quetiapine EP Impurity L in the European Pharmacopoeia and recognized as Quetiapine Fumarate Impurity L [EP IMPURITY] in authoritative regulatory nomenclature [1][2]. This compound is not a therapeutic agent but rather a process-related impurity arising during quetiapine synthesis, characterized by a chlorine atom substitution at the 9-position of the dibenzothiazepine ring system, with a molecular formula of C21H24ClN3O2S and a molecular weight of 417.95 g/mol [3].

Why 9-Chloro Quetiapine Cannot Be Substituted by Other Quetiapine-Related Compounds in Analytical Workflows


In pharmaceutical quality control and regulatory submission contexts, structurally analogous compounds cannot be interchanged because each impurity species possesses a unique chemical identity that governs its chromatographic behavior, spectral signature, and acceptance criteria. While quetiapine, norquetiapine, and various other EP/USP-listed impurities all belong to the dibenzothiazepine class, their distinct substitution patterns produce different retention times, mass spectral fragmentation profiles, and detector response factors under validated pharmacopoeial methods [1][2]. The presence of a 9-chloro substituent in this compound confers a specific molecular weight (417.95) and chromatographic retention relative to quetiapine that distinguishes it from non-chlorinated impurities, des-ethoxy analogs, and the active pharmaceutical ingredient itself . Substituting 9-Chloro Quetiapine with a structurally similar impurity standard would invalidate method specificity, compromise system suitability, and potentially result in failed regulatory audits due to incorrect impurity identification or quantification [1].

Quantitative Differentiation Evidence: 9-Chloro Quetiapine vs. Quetiapine, Norquetiapine, and Alternative Impurity Standards


Regulatory Identity: 9-Chloro Quetiapine as EP Impurity L vs. Alternative Quetiapine Impurity Classes

9-Chloro Quetiapine is the sole compound designated as Quetiapine EP Impurity L in the European Pharmacopoeia monograph for quetiapine fumarate. In contrast, other structurally related impurities—such as Quetiapine EP Impurity P (CAS 1011758-03-4), Quetiapine Desethoxy Impurity, and Quetiapine Related Compound B—carry distinct regulatory identifiers and acceptance criteria under both EP and USP monographs [1]. The formal EP impurity designation 'L' is reserved exclusively for the 9-chloro substituted derivative, establishing this compound as the legally required reference standard for any ANDA or marketing authorization application that references the EP quetiapine monograph [2].

Pharmaceutical impurity profiling Pharmacopoeial compliance Regulatory submission

Structural Determinant of Analytical Specificity: 9-Chloro Substitution vs. Parent Quetiapine

The defining structural feature of 9-Chloro Quetiapine—a chlorine atom at the 9-position of the dibenzothiazepine ring—is absent in the parent compound quetiapine (which contains hydrogen at this position) and in the major active metabolite norquetiapine (which undergoes N-dealkylation rather than ring chlorination). This substitution alters the electron distribution within the dibenzothiazepine ring system, affecting both the compound's chromatographic retention behavior and its mass spectrometric fragmentation pattern relative to quetiapine [1][2]. In LC-MS/MS impurity profiling studies, hyphenated techniques have been specifically employed to separate and identify synthetic impurities including chlorinated derivatives from the API, with the 9-chloro modification producing a characteristic isotopic pattern (due to the 35Cl/37Cl natural abundance ratio) that enables unambiguous mass spectral identification [3].

LC-MS/MS method validation Chromatographic separation Impurity identification

Quality Standard Compliance: ISO17034 Certification vs. Non-Certified Reference Materials

Certified reference standards of 9-Chloro Quetiapine produced under ISO17034 accreditation provide metrologically traceable purity values with documented uncertainty budgets. According to product specifications from ISO17034-certified manufacturers, 9-Chloro Quetiapine reference standards are supplied with purity specifications exceeding 95% as determined by HPLC, accompanied by comprehensive certificates of analysis that include NMR, mass spectrometry, HPLC chromatograms, and structural conformance reports [1]. This level of documentation contrasts with non-certified or research-grade materials that may lack full characterization data or metrological traceability, potentially requiring end-users to perform costly and time-consuming in-house re-validation of purity and identity before use in regulated analytical workflows .

Reference standard certification ISO17034 GMP quality control

Biological Relevance: 9-Chloro Quetiapine as a Metabolic Probe vs. Therapeutic Agents

While 9-Chloro Quetiapine itself lacks direct therapeutic application, its structural relationship to quetiapine enables its use as an analytical probe in metabolism studies. In vitro investigations have demonstrated that quetiapine is predominantly metabolized by CYP3A4, with norquetiapine formation representing the major metabolic pathway [1]. The presence of the 9-chloro substituent alters the compound's susceptibility to oxidative metabolism compared to the parent drug, providing a tool for assessing CYP450 isoform selectivity and potential metabolic drug-drug interactions [2]. This application contrasts with the use of quetiapine or norquetiapine as therapeutic agents, where the focus is on receptor pharmacology (D2 Ki = 56 nM for quetiapine, 59 nM for norquetiapine; 5-HT2A Ki = 38 nM for quetiapine, 2.9 nM for norquetiapine) rather than analytical detection [3].

In vitro metabolism CYP450 phenotyping Drug-drug interaction

Primary Research and Industrial Applications for 9-Chloro Quetiapine (CAS 1371638-11-7)


Analytical Method Development and Validation for ANDA Submissions

Pharmaceutical companies developing generic quetiapine formulations utilize 9-Chloro Quetiapine as a reference standard during HPLC and LC-MS/MS method development and validation. The compound serves as a system suitability marker to verify chromatographic resolution between the API and the EP Impurity L peak, ensuring that the analytical method can accurately detect and quantify this specific impurity at levels required by ICH Q3A/Q3B guidelines. Use of EP-traceable, fully characterized 9-Chloro Quetiapine reference standards directly supports ANDA submissions by providing documented evidence of method specificity and impurity identification [1][2].

Quality Control Batch Release Testing for Quetiapine API and Finished Dosage Forms

GMP quality control laboratories performing batch release testing of quetiapine fumarate API or finished drug products employ 9-Chloro Quetiapine to prepare system suitability solutions and impurity marker standards. The compound enables accurate quantification of EP Impurity L in stability samples, forced degradation studies, and routine batch analysis, with acceptance criteria typically requiring this impurity to be controlled at or below the ICH Q3A identification threshold of 0.10% for APIs with a maximum daily dose exceeding 2 g/day [3].

Regulatory Compliance and Pharmacopoeial Monograph Conformance

Regulatory affairs and quality assurance teams procure 9-Chloro Quetiapine from ISO17034-certified suppliers to ensure that impurity testing protocols meet European Pharmacopoeia monograph requirements for quetiapine fumarate. The availability of a Certificate of Analysis with full spectroscopic characterization (NMR, MS, IR, UV) and documented purity exceeding 95% provides the traceability required for regulatory inspections and DMF submissions, reducing the risk of deficiency letters related to impurity characterization during drug application review [1][4].

Process-Related Impurity Monitoring During Quetiapine Synthesis Optimization

Process chemistry and chemical development teams utilize 9-Chloro Quetiapine as a reference marker to monitor and control the formation of chlorinated impurities during quetiapine API manufacturing. The 9-chloro substitution represents a specific process-related impurity arising from chlorinating reagents or chlorinated starting materials, and its quantification in reaction monitoring samples enables the development of robust purification strategies to minimize impurity carryover into the final API. LC-MS/MS methods employing this compound as an analytical standard support process validation and quality-by-design initiatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Chloro Quetiapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.